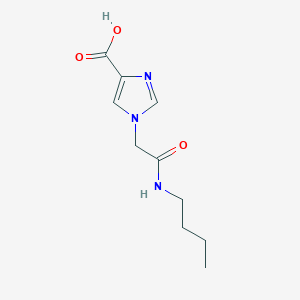

1-(2-(butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid

Descripción general

Descripción

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its role or function .

Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and pH. It also includes studying the compound’s reactivity with other substances .Aplicaciones Científicas De Investigación

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including 1-(2-(butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid, have been extensively studied for their antitumor activities. Research indicates that certain imidazole compounds, such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, possess significant potential in antitumor drug development. These compounds have shown promising results in preclinical testing, highlighting their relevance in searching for new anticancer drugs and synthesizing compounds with varied biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles

The synthesis and biological properties of 4-phosphorylated 1,3-azoles, including imidazoles, have been systematically reviewed. These compounds exhibit a wide range of biological activities, such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative effects. The review covers various synthetic methods and the chemical properties of these phosphorylated azoles, underscoring their importance in medicinal chemistry and drug development (Abdurakhmanova, E., Kondratyuk, K. M., Holovchenko, O., & Brovarets, V., 2018).

Oxadiazole Compounds in Drug Development

The oxadiazole core, particularly 1,3,4-oxadiazole, plays a crucial role in the development of new drugs. These compounds serve as bioisosteres of carboxylic acids, carboxamides, and esters, with applications in various pharmacological activities such as antiviral, analgesic, anti-inflammatory, and antitumor effects. This review emphasizes the significance of the 1,3,4-oxadiazole core in medicinal chemistry, highlighting its potential in creating efficacious and less toxic medicinal agents (Rana, K., Salahuddin, & Sahu, J., 2020).

Metal-Ion Sensing Applications of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles, including derivatives relevant to the chemical structure , have shown significant potential in metal-ion sensing applications. These compounds are utilized in creating chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites. This review details the synthetic strategies for 1,3,4-oxadiazole derivatives and their application in detecting metal ions, providing insights into the versatility of these compounds beyond their medicinal uses (Sharma, D., Om, H., & Sharma, A., 2022).

Levulinic Acid in Drug Synthesis

Levulinic acid, derived from biomass, showcases the potential of carboxylic acid structures in drug synthesis. It has been identified as a key building block for synthesizing a variety of value-added chemicals and drugs. The versatility of levulinic acid in forming derivatives demonstrates its significant role in reducing drug synthesis costs and simplifying synthesis steps, highlighting the broader implications of carboxylic acid derivatives in pharmaceutical development (Zhang, M., Wang, N., Liu, J., Wang, C., Xu, Y., & Ma, L., 2021).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-[2-(butylamino)-2-oxoethyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-2-3-4-11-9(14)6-13-5-8(10(15)16)12-7-13/h5,7H,2-4,6H2,1H3,(H,11,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHGMVQUJYTVQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CN1C=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474689.png)

![2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474696.png)

amine](/img/structure/B1474698.png)

![3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474702.png)